molecular formula C16H19NO2 B1405132 3-(2-Benzyloxyphenoxy)-propylamine CAS No. 100840-97-9

3-(2-Benzyloxyphenoxy)-propylamine

Cat. No.: B1405132
CAS No.: 100840-97-9
M. Wt: 257.33 g/mol
InChI Key: GZBPZZHBZJJOOS-UHFFFAOYSA-N
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Description

3-(2-Benzyloxyphenoxy)-propylamine is an organic compound that features a propylamine group attached to a benzyloxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxyphenoxy)-propylamine typically involves a multi-step process. One common method starts with the preparation of 2-benzyloxyphenol, which is then reacted with 3-chloropropylamine under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxyphenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-Benzyloxyphenoxy)-propylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenoxy)-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenol: A precursor in the synthesis of 3-(2-Benzyloxyphenoxy)-propylamine.

    3-Chloropropylamine: Another precursor used in the synthesis.

    Benzyloxyphenyl derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-phenylmethoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBPZZHBZJJOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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